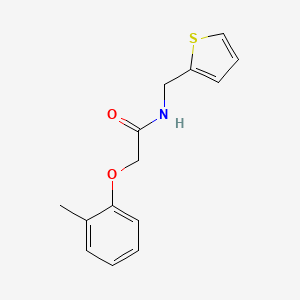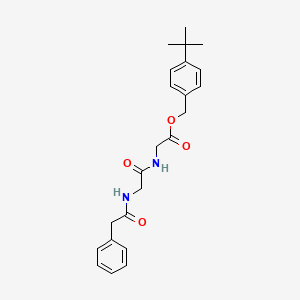![molecular formula C22H32ClN3O4 B4980241 4-[(1'-acetyl-1,4'-bipiperidin-4-yl)oxy]-3-chloro-N-(2-methoxyethyl)benzamide](/img/structure/B4980241.png)
4-[(1'-acetyl-1,4'-bipiperidin-4-yl)oxy]-3-chloro-N-(2-methoxyethyl)benzamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-[(1'-acetyl-1,4'-bipiperidin-4-yl)oxy]-3-chloro-N-(2-methoxyethyl)benzamide is a chemical compound that has gained significant attention in the scientific community due to its potential applications in medicinal chemistry. This compound is also known as ABT-639, and it belongs to the class of drugs known as selective T-type calcium channel blockers. In
科学研究应用
The scientific research applications of 4-[(1'-acetyl-1,4'-bipiperidin-4-yl)oxy]-3-chloro-N-(2-methoxyethyl)benzamide are diverse. This compound has been shown to have potential applications in the treatment of various diseases, including epilepsy, neuropathic pain, and anxiety disorders. In preclinical studies, ABT-639 has been shown to have potent anticonvulsant and analgesic effects, making it a promising candidate for the treatment of these conditions.
作用机制
The mechanism of action of 4-[(1'-acetyl-1,4'-bipiperidin-4-yl)oxy]-3-chloro-N-(2-methoxyethyl)benzamide is through the selective inhibition of T-type calcium channels. These channels play a crucial role in the regulation of neuronal excitability and are implicated in the pathophysiology of various neurological and psychiatric disorders. By selectively blocking these channels, ABT-639 can modulate neuronal activity and reduce the symptoms associated with these conditions.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 4-[(1'-acetyl-1,4'-bipiperidin-4-yl)oxy]-3-chloro-N-(2-methoxyethyl)benzamide have been extensively studied in preclinical models. This compound has been shown to reduce the frequency and severity of seizures in animal models of epilepsy. It has also been shown to have potent analgesic effects in models of neuropathic pain. Additionally, ABT-639 has been shown to have anxiolytic effects, reducing anxiety-like behaviors in animal models.
实验室实验的优点和局限性
One of the main advantages of using 4-[(1'-acetyl-1,4'-bipiperidin-4-yl)oxy]-3-chloro-N-(2-methoxyethyl)benzamide in lab experiments is its high potency and selectivity for T-type calcium channels. This makes it an ideal candidate for studying the role of these channels in various neurological and psychiatric disorders. However, one limitation of using this compound is its limited solubility in water, which can make it challenging to administer in certain experimental settings.
未来方向
There are several future directions for research on 4-[(1'-acetyl-1,4'-bipiperidin-4-yl)oxy]-3-chloro-N-(2-methoxyethyl)benzamide. One area of focus is the development of more efficient synthesis methods to produce the compound in larger quantities. Another direction is the investigation of the potential therapeutic applications of ABT-639 in other neurological and psychiatric disorders, such as depression and schizophrenia. Additionally, future studies could explore the use of this compound in combination with other drugs to enhance its therapeutic effects. Finally, further research is needed to better understand the long-term effects of ABT-639 and its potential for toxicity.
合成方法
The synthesis of 4-[(1'-acetyl-1,4'-bipiperidin-4-yl)oxy]-3-chloro-N-(2-methoxyethyl)benzamide involves several steps. The first step involves the reaction of 4-chlorobenzoyl chloride with 2-methoxyethylamine to form 4-chloro-N-(2-methoxyethyl)benzamide. The second step involves the reaction of 4-chloro-N-(2-methoxyethyl)benzamide with 1,4-bis(piperidin-4-yl)butane-1,4-dione to form 4-[(1'-acetyl-1,4'-bipiperidin-4-yl)oxy]-3-chloro-N-(2-methoxyethyl)benzamide. This synthesis method has been optimized to produce high yields of the compound with high purity.
属性
IUPAC Name |
4-[1-(1-acetylpiperidin-4-yl)piperidin-4-yl]oxy-3-chloro-N-(2-methoxyethyl)benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H32ClN3O4/c1-16(27)25-10-5-18(6-11-25)26-12-7-19(8-13-26)30-21-4-3-17(15-20(21)23)22(28)24-9-14-29-2/h3-4,15,18-19H,5-14H2,1-2H3,(H,24,28) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BERDZNFXIBRYTQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)N1CCC(CC1)N2CCC(CC2)OC3=C(C=C(C=C3)C(=O)NCCOC)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H32ClN3O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
438.0 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![butyl [(anilinocarbonyl)oxy]propylcarbamate](/img/structure/B4980165.png)


![ethyl [4-({[2-(5-methyl-2-thienyl)-1-azepanyl]carbonyl}amino)phenyl]acetate](/img/structure/B4980202.png)
![N-{[3-(diphenylmethyl)-1,2,4-oxadiazol-5-yl]methyl}-2-methoxy-N-methylethanamine](/img/structure/B4980206.png)
![4-[(1,3-dioxo-1,3-dihydro-2H-inden-2-ylidene)methyl]phenyl 4-(acetylamino)benzenesulfonate](/img/structure/B4980214.png)

![N-[2-(2-methyl-1-phenyl-1H-indol-3-yl)ethyl]-1-(2-phenylethyl)-4-piperidinamine](/img/structure/B4980224.png)
![ethyl 1-[2-hydroxy-3-(3-methoxyphenoxy)propyl]-4-piperidinecarboxylate hydrochloride](/img/structure/B4980252.png)
![1-{[1-(3-phenylpropyl)-1H-1,2,3-triazol-4-yl]carbonyl}-4-(3-pyridinylmethyl)-1,4-diazepane](/img/structure/B4980255.png)
![[(2S)-1-({5-[(3-fluorophenoxy)methyl]-1H-pyrazol-3-yl}carbonyl)-2-pyrrolidinyl]methanol](/img/structure/B4980258.png)
![4-methyl-2-[4-(3-methylbenzoyl)-1-piperazinyl]-6-(1-piperidinyl)pyrimidine](/img/structure/B4980264.png)

![2-{[(6-methoxy-2-naphthyl)oxy]acetyl}-N-(2-methoxyphenyl)hydrazinecarboxamide](/img/structure/B4980274.png)